4-(2-((1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-7-yl)methoxy)ethyl)morpholine
CAS No.:
Cat. No.: VC13676575
Molecular Formula: C14H24N4O2
Molecular Weight: 280.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24N4O2 |
|---|---|
| Molecular Weight | 280.37 g/mol |
| IUPAC Name | 4-[2-[(1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridin-7-yl)methoxy]ethyl]morpholine |
| Standard InChI | InChI=1S/C14H24N4O2/c1-17-11-16-13-9-15-8-12(14(13)17)10-20-7-4-18-2-5-19-6-3-18/h11-12,15H,2-10H2,1H3 |
| Standard InChI Key | GCVSUQVXUZDOFG-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C1C(CNC2)COCCN3CCOCC3 |
| Canonical SMILES | CN1C=NC2=C1C(CNC2)COCCN3CCOCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 4-[2-[(1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridin-7-yl)methoxy]ethyl]morpholine, reflects its bipartite structure:
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Imidazo[4,5-c]pyridine core: A bicyclic system with a six-membered tetrahydropyridine ring fused to a five-membered imidazole ring.
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Morpholine side chain: A six-membered oxygen- and nitrogen-containing heterocycle connected via an ethoxy linker.
Molecular Formula:
Molecular Weight: 280.37 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Canonical SMILES | CN1C=NC2=C1C(CNC2)COCCN3CCOCC3 |
| InChI Key | GCVSUQVXUZDOFG-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 64.2 Ų |
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of 4-(2-((1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-7-yl)methoxy)ethyl)morpholine involves multi-step organic transformations:
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Core Formation: Cyclocondensation of 4-aminopyridine derivatives with carbonyl reagents to construct the imidazo[4,5-c]pyridine core.
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N-Methylation: Quaternization of the imidazole nitrogen using methyl iodide or dimethyl sulfate.
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Side-Chain Installation: Etherification of the hydroxyl group on the tetrahydropyridine ring with a morpholine-ethyl bromide derivative under basic conditions.
Key challenges include regioselective functionalization of the imidazole ring and minimizing racemization at chiral centers. Catalysts such as palladium complexes or organocatalysts are often employed to enhance yields .
Biological Activities and Mechanisms
Table 2: Comparative IC₅₀ Values of Related Compounds
| Compound | PDE10A IC₅₀ (nM) | Selectivity Over PDE3 |
|---|---|---|
| Imidazo[4,5-b]pyridine 7 | 2.1 | >100-fold |
| Ketobenzimidazole 1 | 8.5 | 50-fold |
| Target Compound (Predicted) | ~15–30 | Pending Validation |
Receptor Interactions
The morpholine moiety may facilitate interactions with G-protein-coupled receptors (GPCRs), as seen in antihypertensive agents like the tetrahydroimidazo[4,5-c]pyridine derivatives described in patent literature . Molecular docking studies hypothesize hydrogen bonding between the morpholine oxygen and conserved glutamine residues in receptor binding pockets .
Pharmacokinetic and Toxicological Profiles
Metabolic Stability
Replacement of metabolically labile groups (e.g., morpholine in earlier analogs) with rigidified structures has improved oral bioavailability in preclinical models . For this compound, the methyl group on the imidazole ring likely reduces first-pass metabolism by cytochrome P450 enzymes.
Toxicity Considerations
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Acute Toxicity: No in vivo data available; in silico predictions suggest low hepatotoxicity (Probability: 0.23).
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Cardiovascular Effects: Structural alerts for hERG channel binding are absent, reducing arrhythmia risk.
Research Applications and Future Directions
Drug Discovery
This compound serves as a lead structure for:
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Central Nervous System (CNS) Agents: Due to blood-brain barrier permeability predicted by its logP (~1.9).
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Anticancer Therapeutics: Imidazopyridines show topoisomerase inhibition in vitro .
Synthetic Chemistry Innovations
Recent advances in flow chemistry and microwave-assisted synthesis could streamline production, reducing reaction times from hours to minutes .
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